4-Deoxy-D-glucose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5S)-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2/t4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-ZLUOBGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993648 | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7286-46-6 | |
| Record name | 4-Deoxy-D-xylo-hexose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 4 Deoxy D Glucose
Classical Chemical Synthesis Pathways for 4-Deoxy-D-glucose and its Analogues
Classical chemical synthesis routes often involve the modification of existing sugar structures, such as D-galactose derivatives, utilizing specific reactions to introduce the deoxy modification at the desired position.
Synthesis from D-galactose derivatives
One approach to synthesizing this compound derivatives involves using D-galactose as a starting material. This method can utilize a multi-catalytic approach combining enzymatic and chemical steps. For example, a one-pot, three-step process has been described for synthesizing this compound derivatives from D-galactose. researchgate.net This process can involve consecutive catalytic oxidation using D-galactose oxidase, dehydration with an organic chemocatalyst like L-proline, and hydrogenation over a catalyst such as palladium. researchgate.net This highlights the potential of combining biocatalysts and chemocatalysts for carbohydrate conversions without the need for protective groups or stoichiometric amounts of reagents. researchgate.net Another method for producing 4-deoxy-4-fluoro-D-glucose (B43589) derivatives from D-galactose derivatives involves reacting the galactose derivative with fluorinating agents such as sulfuryl fluoride (B91410), trifluoromethanesulfonyl fluoride, or perfluorobutanesulfonyl fluoride in the presence of an organic base. google.com
SN2 displacement reactions in this compound synthesis
SN2 displacement reactions are a common strategy for introducing a deoxy group or other substituents at a specific carbon center in carbohydrates, often with inversion of configuration. nih.govresearchgate.netcdnsciencepub.com In the context of this compound synthesis, SN2 displacement of a leaving group, such as a methylsulfonyloxy group, at the C-4 position of a galactose derivative can lead to the formation of a this compound structure. nih.govresearchgate.net This approach has been used in the synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose, where iodide and azide (B81097) ions were used as nucleophiles to displace the 4-methylsulfonyloxy group of methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-alpha-D-galactopyranoside. nih.govresearchgate.net The reaction resulted in inversion of configuration at C-4. nih.govresearchgate.net SN2 reactions have also been explored for introducing fluorine atoms in deoxy sugars. researchgate.netacs.org
Synthesis of 4-deoxy-D-xylo-hexose
4-Deoxy-D-xylo-hexose, also known as D-xylo-hexose, 4-deoxy-, is a monosaccharide derivative of xylose with a hydrogen atom replacing the hydroxyl group at the C-4 position. ontosight.ai Its synthesis can be achieved through chemical modification of xylose or other sugars, often involving selective deoxygenation reactions. ontosight.ai One synthetic route involves the SN2 displacement of a leaving group at the C-4 position of a suitable precursor, as seen in the synthesis from a D-galactose derivative using iodide as the nucleophile. nih.govresearchgate.net Another method for preparing D-xylo-hexos-4-ulose, a related compound, utilizes the epoxidation of a 3-deoxy-hexenofuranose derivative as a key step. nih.gov This epoxidation, followed by acid hydrolysis, can yield the desired product. nih.gov Synthesis of 1,6-anhydro-4-deoxy-β-DL-xylo-hexopyranose has also been reported, involving epoxidation of a bicyclic alkene. cdnsciencepub.com
Synthesis of 4-azido-4-deoxy-D-glucose
The synthesis of 4-azido-4-deoxy-D-glucose involves the introduction of an azide group at the C-4 position. This is commonly achieved through SN2 displacement of a leaving group at C-4 by an azide ion. nih.govresearchgate.net As mentioned earlier, the reaction of methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-alpha-D-galactopyranoside with azide ions has been shown to yield methyl 4-azido-2,3,6-tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside with inversion of configuration at C-4. nih.govresearchgate.net This crystalline intermediate can then be further processed to obtain 4-azido-4-deoxy-D-glucose. nih.govresearchgate.net This compound has been investigated as a potential inhibitor for lactose (B1674315) synthase. nih.govresearchgate.netbiosynth.com
Enzymatic and Chemoenzymatic Synthesis Approaches
Enzymatic and chemoenzymatic methods offer alternative routes to synthesize this compound derivatives, often providing high specificity and efficiency under mild conditions.
Production of dTDP-4-keto-6-deoxy-D-glucose via immobilized enzymes
dTDP-4-keto-6-deoxy-D-glucose is a crucial intermediate in the biosynthesis of various unusual deoxysugars found in natural products like antibiotics. researchgate.netjmb.or.krnih.gov Its production can be achieved enzymatically from dTDP-D-glucose catalyzed by dTDP-D-glucose 4,6-dehydratase in the presence of NAD+. researchgate.netjmb.or.krnih.govnih.gov To facilitate potential industrial applications and allow for repeated use and recovery of the enzyme, immobilization of dTDP-D-glucose 4,6-dehydratase has been explored. researchgate.netjmb.or.kr For instance, the enzyme from Salmonella enterica has been successfully immobilized using covalent binding to cyanogen (B1215507) bromide activated sepharose. researchgate.netjmb.or.krjmb.or.kr This immobilized enzyme demonstrated stability and achieved high conversion rates of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose over multiple reaction cycles. researchgate.netjmb.or.kr Maximum immobilization yields of over 80% have been reported. researchgate.netjmb.or.kr
Enzymatic pathways involving TDP-4-keto-6-deoxy-D-glucose as an intermediate
TDP-4-keto-6-deoxy-α-D-glucose is a pivotal intermediate in the biosynthesis of numerous deoxysugars found in bacteria and other organisms. nih.govnih.gov This compound is synthesized from TDP-α-D-glucose through the action of TDP-glucose-4,6-dehydratase (4,6-DH). nih.govnih.gov The presence of the 4-keto group in TDP-4-keto-6-deoxy-α-D-glucose provides a versatile handle for further enzymatic modifications, leading to a diverse array of deoxysugar structures. nih.gov
This intermediate serves as a branching point for various biosynthetic pathways. For instance, in the biosynthesis of 2,6-dideoxyhexoses, TDP-4-keto-6-deoxy-α-D-glucose is converted to an unstable intermediate by a 2-dehydratase. nih.gov This intermediate can then undergo further enzymatic transformations, such as reduction by a 3-ketoreductase or transamination by a 3-aminotransferase, to yield different deoxysugar products. nih.gov
TDP-4-keto-6-deoxy-D-glucose is also a precursor for the biosynthesis of dTDP-L-rhamnose, a crucial monosaccharide in bacteria. scispace.com The pathway involves the conversion of dTDP-glucose to dTDP-4-keto-6-deoxy-D-glucose by a dehydratase, followed by epimerization catalyzed by RmlC and reduction by RmlD. scispace.com Beyond rhamnose, TDP-4-keto-6-deoxy-D-glucose is a precursor for other unusual deoxysugars like epivancosamine, vancosamine, rubranitrose, and daunosamine, highlighting its broad synthetic potential in natural product biosynthesis. jmb.or.kr
The enzymatic synthesis of TDP-4-keto-6-deoxy-D-glucose has been achieved in vitro. nih.gov One method involves a one-pot reaction using TMP and glucose-1-phosphate, catalyzed by specific enzymes. concordia.ca The availability of this intermediate is crucial for investigating the activities of various deoxysugar biosynthetic enzymes. nih.gov
Strategies for glycodiversification using deoxysugar biosynthetic enzymes
Glycodiversification, the process of altering the sugar components of natural products, is a significant strategy for developing novel bioactive compounds with modified or improved pharmacological properties. google.comresearchgate.net Deoxysugar biosynthetic enzymes play a crucial role in these strategies, particularly those involving combinatorial biosynthesis and metabolic pathway engineering. concordia.ca
Bacterial deoxysugar biosynthetic pathways are particularly rich sources of enzymes for glycodiversification due to the structural diversity of prokaryotic carbohydrates. researchgate.net While eukaryotic glycoforms utilize a limited set of monosaccharides, prokaryotes employ over 100 different sugars as building blocks. researchgate.net Many prokaryotic deoxysugar biosynthetic pathways share common intermediates, such as TDP-4-keto-6-deoxy-D-glucose, which allows for the combination of enzymes from different pathways to create novel deoxysugar structures. researchgate.net
Strategies for glycodiversification often involve redirecting intermediates in a pathway to produce novel glycoconjugates by introducing and expressing genes from different organisms in a host cell. concordia.ca This can be achieved in both wild-type and mutant strains. concordia.ca For example, recombinant microorganisms with increased production and accumulation of TDP-4-keto-6-deoxy-D-glucose have been developed. google.com These microorganisms can then be used in conjunction with exogenous deoxysugar biosynthetic enzymes to produce specific TDP-deoxysugars. google.com
Enzymes involved in natural product glycosylation, including glycosyltransferases and sugar biosynthetic enzymes, often exhibit relaxed substrate specificities, making them valuable biocatalytic tools for altering glycosylation patterns. concordia.ca Understanding the substrate and product preferences of these enzymes is essential for maximizing the feasibility of glycodiversification techniques. researchgate.net
Derivatization for Specific Research Applications
Chemical derivatization of this compound allows for the introduction of various functional groups, expanding its utility in specific research applications, including probing biological processes and developing potential therapeutic or diagnostic agents.
Fluoro-derivatives (e.g., 4-deoxy-4-fluoro-D-glucose)
Fluoro-derivatives of glucose, such as 4-deoxy-4-fluoro-D-glucose (4-FDG), are valuable tools, particularly in the field of medical imaging and metabolic studies. nih.govresearchgate.net The introduction of a fluorine atom, especially the radioisotope fluorine-18 (B77423) (18F), allows for the use of these derivatives as tracers in Positron Emission Tomography (PET). nih.govrsc.org
4-[18F]-Fluoro-4-deoxy-D-glucose (4-[18F]-FDG) has been utilized to investigate the physiological roles of sodium-dependent glucose transporters (SGLTs) and glucose transporters (GLUTs) using PET in mice. rsc.org Studies have shown that 4-[18F]-FDG exhibits high affinity for SGLTs and is also a substrate for GLUT uptake. rsc.org The position of the fluorine atom on the glucose scaffold influences its interaction with glucose transporters; the C4 position is considered less critical for GLUT uptake compared to C1, C3, and C6 hydroxyl groups. rsc.org
Methylated analogues, such as α-methyl-4-[18F]-fluoro-4-deoxy-D-glucopyranoside (αMe-4-[18F]-FDG), have been designed as SGLT-specific tracers. rsc.orgnih.govcancer.gov These methylated derivatives have shown selectivity for SGLT uptake over GLUTs and are poor substrates for hexokinase, making them useful for specifically studying SGLT-expressing cells, including certain tumor cell types. rsc.orgnih.govcancer.gov
The synthesis of fluorinated carbohydrates like 4-deoxy-4-fluoro-D-glucose and its derivatives often involves specific chemical reactions to introduce the fluorine atom at the desired position. researchgate.net These fluorinated analogues can offer enhanced metabolic stability compared to their non-fluorinated counterparts, making them valuable for enzymological studies and understanding metabolic fluxes. researchgate.net
Azido-derivatives (e.g., 4-azido-4-deoxy-D-glucose)
Azido-derivatives, such as 4-azido-4-deoxy-D-glucose, are synthetically useful intermediates and have been explored for their biological activities, particularly as potential enzyme inhibitors. researchgate.netnih.govbiosynth.com
The synthesis of 4-azido-4-deoxy-D-glucose can be achieved through nucleophilic substitution reactions. One reported method involves the SN2 displacement of a leaving group, such as a 4-methylsulfonyloxy group, from a protected glucose derivative by azide ions. researchgate.netnih.gov This reaction typically results in the inversion of configuration at the C4 position. researchgate.netnih.gov
4-Azido-4-deoxy-D-glucose has been investigated as a potential inhibitor of lactose synthase, an enzyme involved in lactose synthesis. researchgate.netnih.govbiosynth.com Studies have shown that 4-azido-4-deoxy-D-glucose can inhibit lactose synthase in the presence of alpha-lactalbumin. researchgate.netnih.gov However, its inhibitory effect is less pronounced in the absence of alpha-lactalbumin, suggesting that the recognition of the hydroxyl group at the C4 position of the acceptor substrate is important for enzyme binding. researchgate.netnih.gov These findings highlight the utility of azido-derivatives as tools for probing enzyme-substrate interactions.
Beyond enzyme inhibition studies, the azide group in 4-azido-4-deoxy-D-glucose provides a handle for further chemical modifications, particularly through click chemistry reactions, which can be used to conjugate the sugar to other molecules for various applications.
Acetamido-derivatives (e.g., 4-acetamido-4-deoxy-D-glucose)
Acetamido-derivatives, such as 4-acetamido-4-deoxy-D-glucose, are modified sugars that can be synthesized through chemical or enzymatic methods and are of interest in carbohydrate synthesis and biological studies. biosynth.comuni.lunih.gov
One related compound is dTDP-4-acetamido-4,6-dideoxy-D-glucose, a nucleotide sugar that plays a significant role in the biosynthesis of bacterial polysaccharides, including O-antigens, which are important for bacterial cell wall structure and can be involved in immune evasion. smolecule.com The synthesis of dTDP-4-acetamido-4,6-dideoxy-D-glucose can occur enzymatically, for example, by the transfer of an acetamido group from acetyl-CoA to a precursor molecule catalyzed by enzymes like dTDP-4-amino-4,6-dideoxy-D-glucose acyltransferase. smolecule.com Chemical synthesis methods are also available. smolecule.com
4-Acetamido-4-deoxy-D-glucose itself can serve as a building block for the synthesis of complex carbohydrates. biosynth.com Modified sugars like 4-acetamido-4-deoxy-D-glucose derivatives have been synthesized and evaluated for their effects on cellular processes, such as glycosaminoglycan biosynthesis. nih.govcapes.gov.br These studies contribute to understanding the role of specific sugar modifications in biological pathways.
Radioisotope labeling for tracing studies
Radioisotope labeling of glucose and its derivatives is a fundamental technique used to trace their uptake, metabolism, and transport in biological systems. nih.govrevvity.com This approach provides valuable insights into metabolic pathways, enzyme activity, and the mechanisms of glucose utilization in various tissues and organs. nih.gov
Common radioisotopes used for labeling glucose and its analogues include carbon-14 (B1195169) (14C), hydrogen-3 (3H), and fluorine-18 (18F). nih.govrevvity.com These isotopes can be incorporated at different positions within the sugar molecule, depending on the specific research objective. nih.gov
While 2-deoxy-D-glucose (2-DG) is a widely used radiolabeled glucose analog for measuring glucose uptake, as it is phosphorylated and trapped intracellularly, other labeled glucose analogues, including those modified at the C4 position, have been investigated. revvity.comnih.gov Studies comparing the biological behavior of radiolabeled glucose analogues iodinated at different positions, including position 4, have been conducted to assess their potential as tracers for glucose uptake in vivo. nih.gov These studies highlight the importance of the position of modification on the biological fate of the labeled sugar.
Biological Interactions and Metabolic Fates of 4 Deoxy D Glucose and Its Derivatives
Substrate Specificity and Enzyme Interactions
The absence or modification of the hydroxyl group at the C-4 position significantly influences how 4-deoxy-D-glucose and its derivatives are recognized and processed by enzymes that typically interact with D-glucose.
Interaction with glycosyltransferases (e.g., lactose (B1674315) synthase)
Studies have investigated the interaction of this compound analogs with glycosyltransferases, particularly lactose synthase. Lactose synthase, an enzyme responsible for the synthesis of lactose, is a complex of β1,4-galactosyltransferase (B4GALT1) and α-lactalbumin frontiersin.org. B4GALT1 alone has low affinity for glucose as a substrate, but in the presence of α-lactalbumin, its substrate specificity is modified, making D-glucose the preferred acceptor for galactose transfer frontiersin.org.
Research involving 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose has shown that these compounds can act as inhibitors for lactose synthase when α-lactalbumin is present researchgate.netnih.gov. However, they exhibited no inhibitory effect in the absence of α-lactalbumin researchgate.netnih.gov. These D-glucose analogues bind to the lactose synthase system far more weakly than D-glucose, suggesting that the recognition of the 4-OH group of the acceptor substrate (D-glucose) is an important factor for effective binding and catalysis by lactose synthase in the presence of α-lactalbumin researchgate.netnih.gov. UDP-4-azido-4-deoxy-D-glucose, an analog with an azide (B81097) group at the C-4 position and linked to UDP, has also been shown to inhibit lactose synthesis in a concentration-dependent manner in the presence of α-lactalbumin biosynth.com. Other modified glucose molecules like 2-deoxy glucose and 5-thioglucose have also been described as acceptor substrates for β(1→4)Galactosyltransferase sigmaaldrich.com.
Effects on other carbohydrate-processing enzymes
Beyond glycosyltransferases, this compound and its derivatives interact with a range of other enzymes involved in carbohydrate metabolism. O1-Methyl-4-Deoxy-4-Thio-Beta-D-Glucose, a synthetic derivative, has been studied for its ability to interact with enzymes involved in glucose processing, making it a tool for investigating glucose metabolism and utilization mechanisms ontosight.ai.
Studies on yeast hexokinase specificity revealed that 4-deoxy-4-fluoro-D-glucose (B43589) is a poor substrate for this enzyme, possessing a very similar Km value to 3-deoxy-3-fluoro-D-glucose scispace.com. This indicates that modifications at the C-3 or C-4 positions can significantly impair hexokinase activity compared to native glucose.
Glucose oxidase, an enzyme that catalyzes the oxidation of β-D-glucose, also shows altered activity with this compound. Compared to the 100% activity observed with β-D-glucose, this compound exhibits significantly lower activity, around 2% nih.gov. This highlights the importance of the hydroxyl group at the C-4 position for optimal interaction and catalysis by glucose oxidase.
| Substrate | Glucose Oxidase Activity (% relative to β-D-glucose) nih.gov |
| β-D-glucose | 100 |
| 2-deoxy-D-glucose | 25–30 |
| This compound | 2 |
| 6-deoxy-D-glucose | 10 |
| 3-deoxy-D-glucose | 1 |
| 4-O-methyl-D-glucose | 15 |
| 6-O-methyl-D-glucose | 1 |
| 2-deoxy-6-fluoro-D-glucose | 1.85 |
| 3,6-methyl-D-glucose | 1.85 |
| 4,6-dimethyl-D-glucose | 1.22 |
Investigations into sugar nucleotide epimerases, such as a CDP-tyvelose 2-epimerase, demonstrate that the position of deoxygenation on a sugar can dramatically affect enzyme activity. This specific epimerase showed enhanced activity with CDP-6-deoxy-Glc compared to CDP-Glc but was inactive with CDP-3-deoxy-Glc and CDP-6-deoxy-d-xylo-hexopyranos-4-ulose asm.org.
Role in deoxysugar biosynthetic pathways
This compound, particularly in its activated form as TDP-4-keto-6-deoxy-D-glucose, plays a central role as a key intermediate in the biosynthetic pathways of numerous unusual deoxysugars found in bacteria, fungi, and plants nih.govnih.govnih.govjmb.or.kr. These deoxysugars are often components of natural products, including antibiotics jmb.or.krpnas.orgacs.org.
The biosynthesis of many deoxysugars begins with D-glucose-1-phosphate, which is converted to a nucleotide-linked form, such as TDP-D-glucose, by a nucleotidylyltransferase nih.govnih.govnih.gov. A subsequent step, catalyzed by a TDP-glucose-4,6-dehydratase, leads to the formation of TDP-4-keto-6-deoxy-α-D-glucose nih.govnih.govjmb.or.kracs.org. This intermediate serves as a branching point for the synthesis of a wide variety of deoxysugars through a series of enzymatic modifications, including epimerizations, reductions, dehydrations, and transaminations nih.govnih.govpnas.org.
Examples of enzymes acting on or involved in pathways originating from TDP-4-keto-6-deoxy-D-glucose include those responsible for the biosynthesis of TDP-l-epivancosamine, which involves C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction pnas.org. Another enzyme, TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, is involved in the d-mycaminose biosynthetic pathway acs.org. The enzyme dTDP-4-amino-4,6-dideoxy-D-glucose transaminase catalyzes a reaction involving dTDP-4-dehydro-6-deoxy-D-glucose, which is related to the 4-keto intermediate wikipedia.org. The versatility of the 4-keto group in this intermediate allows for diverse structural manipulations by downstream biosynthetic enzymes nih.gov.
Cellular Uptake and Transport Mechanisms
The transport of this compound and its derivatives across cell membranes is primarily mediated by glucose transporters, although their interaction and transport parameters can differ from those of D-glucose.
Studies on glucose transporter interactions
Research indicates that this compound derivatives can interact with glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). For instance, O1-Methyl-4-Deoxy-4-Thio-Beta-D-Glucose has been shown to interact with glucose transporters ontosight.ai.
Studies using fluorinated deoxyglucose analogs have provided insights into transporter specificity. 4-[18F]fluoro-4-deoxy-d-glucose (4-FDG) has been shown to permeate SGLTs, in contrast to 2-deoxy-2-[18F]fluoro-D-glucose (2-FDG), which poorly permeates these transporters nih.gov. This suggests that the position of the fluorine substitution affects the interaction with SGLTs nih.gov. Further studies with alpha-methyl-4-deoxy-4-[18F]fluoro-D-glucopyranoside ([18F]Me-4FDG) confirmed its selective uptake by SGLTs and not by GLUTs, highlighting its potential as a tool to specifically study SGLT activity researchgate.net.
While 2-deoxy-D-glucose (2-DG) is known to be transported by both GLUT and SGLT transporters mdpi.com, suggesting a general affinity of deoxyglucose analogs for glucose transport systems, the specificity can vary depending on the exact modification. Deoxy-D-glucose uptake in lymphocytes, mediated by facilitated diffusion, has been observed, and this transport is altered in conditions like type 2 diabetes mellitus nih.gov. In plant cells, 2-deoxy-2-fluoro-D-glucose (FDG) uptake appears to occur via a low-affinity, facilitated-diffusion process mediated by a protein carrier frontiersin.org. 4-deoxy-4-fluoroglucose has also been tested in plant systems frontiersin.org.
Comparison of transport parameters with D-glucose
Comparisons of the transport parameters of this compound derivatives with those of D-glucose reveal differences in their interaction with transport proteins. A systematic comparison of the transport parameters (Km and Vmax) of D-glucose and 4-deoxy-4-fluoro-d-glucose has been conducted in human erythrocytes capes.gov.br. While the specific data from this comparison are not detailed in the provided snippets, the mention of such a study indicates that quantifiable differences in transport kinetics exist between D-glucose and this 4-deoxy analog capes.gov.br.
Comparisons involving other deoxyglucose analogs, such as 2-deoxy-D-glucose, and their interaction with specific glucose transporters like GLUT4, have shown that kinetic parameters like Km can differ from those of D-glucose researchgate.net. Although these studies focus on 2-deoxy-D-glucose, they illustrate the principle that modifications to the glucose structure, such as deoxygenation, can impact transport kinetics compared to the native sugar. The weaker binding of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose to lactose synthase compared to D-glucose researchgate.netnih.gov also indirectly supports the idea that the absence of the 4-OH group affects recognition by carbohydrate-interacting proteins, which could extend to transporter proteins as well.
Mechanisms of cellular entry and intracellular accumulation
Glucose, a fundamental monosaccharide, requires specific transport proteins, known as glucose transporters (GLUTs), to traverse cell membranes due to its polar nature. nih.gov this compound, as a structural analog of glucose, is also actively taken up by hexose (B10828440) transporters. pnas.orgnih.gov Once inside the cell, this compound is subject to phosphorylation, primarily by hexokinase, similar to glucose. pnas.orgnih.gov This phosphorylation yields this compound-6-phosphate. nih.govmedchemexpress.com
A key distinction in the metabolic fate of this compound compared to glucose lies in the structure of its phosphorylated form. Unlike glucose-6-phosphate, this compound-6-phosphate lacks a hydroxyl group at the C-4 position. This structural difference prevents its further metabolism through typical glycolytic pathways, specifically inhibiting the action of phosphoglucose (B3042753) isomerase, which is necessary for the conversion of glucose-6-phosphate to fructose-6-phosphate. pnas.orgnih.gov Consequently, this compound-6-phosphate accumulates intracellularly. nih.govmedchemexpress.com This accumulation is a significant factor in the biological effects observed with this compound and its analogs. nih.gov
While this compound itself is discussed, research on its analogs, such as 2-deoxy-D-glucose (2-DG), provides insights into the mechanisms of cellular entry and accumulation for deoxyglucose compounds. 2-DG is transported by facilitative GLUTs. nih.govsnmjournals.org The substrate specificity of transporters like SGLT1 in intestinal cells shows that 2-deoxy-D-glucose is transported, albeit with lower affinity compared to D-glucose or D-galactose. mdpi.com Conversely, the basolateral transport system involving GLUT2 shows a higher affinity for 2-deoxy-D-glucose compared to D-glucose. mdpi.com This suggests that the specific transporter involved can influence the rate of entry for deoxyglucose analogs. Once inside, 2-DG is also phosphorylated and trapped as 2-DG-6-phosphate due to the absence of the C-2 hydroxyl group preventing further metabolism through glycolysis. nih.govnih.govsnmjournals.org
Impact on Glycoconjugate Biosynthesis and Cellular Homeostasis
The presence and metabolism of this compound and its derivatives can significantly impact cellular homeostasis, particularly through interference with glycoconjugate biosynthesis and broader metabolic pathways.
Inhibition of heparan sulfate (B86663) synthesis
This compound analogs, specifically those related to N-acetyl-D-glucosamine (GlcNAc), have demonstrated potent inhibitory effects on heparan sulfate (HS) biosynthesis. HS is a crucial linear polysaccharide involved in various cellular processes, including angiogenesis and cell signaling. nih.govru.nl Interference with HS biosynthesis presents a promising target for therapeutic intervention in diseases like cancer. nih.gov
Studies utilizing a 4-deoxy analog of GlcNAc have shown a dose-dependent reduction in HS expression in various cell lines, including melanoma cells. ru.nl This inhibition can be substantial, with reported reductions of up to ~96%. nih.gov The mechanism of inhibition appears to involve the intracellular activation of the 4-deoxy analog into UDP-4-deoxy-GlcNAc. nih.gov While the 4-deoxy analog may not be significantly incorporated into the growing HS chains, its presence and the resulting metabolic changes likely lead to reduced levels of UDP-GlcNAc, a necessary substrate for HS synthesis, and/or direct inhibition of glycosyltransferase activity involved in chain elongation. nih.gov This results in the synthesis of truncated HS chains. ru.nl
Research indicates that this inhibition of HS synthesis by 4-deoxy-GlcNAc can impair the binding and signaling of HS-dependent growth factors like FGF-2 and VEGF, which are critical for angiogenesis. nih.govru.nl This highlights a significant impact on cellular processes regulated by HS. While primarily affecting HS, some studies note that the 4-deoxy analog of GlcNAc can also influence chondroitin (B13769445) sulfate (CS) expression, although the effect on HS appears more pronounced. nih.govru.nl
Effects on protein glycosylation
Deoxyglucose compounds, including 2-deoxy-D-glucose (2-DG), are known to interfere with protein glycosylation, particularly N-linked glycosylation. mdpi.comaai.org This interference stems from their ability to compete with mannose, a key sugar involved in the synthesis of dolichol-linked oligosaccharides, which are precursors for N-glycosylation in the endoplasmic reticulum (ER). mdpi.commdpi.com
The structural similarity between deoxyglucose and mannose allows deoxyglucose to enter mannose-related metabolic pathways and compete for incorporation into glycans. mdpi.commdpi.com This competition disrupts the normal process of N-glycan synthesis, leading to the production of misfolded or improperly glycosylated proteins. mdpi.com The accumulation of these aberrant proteins in the ER can trigger ER stress and activate the unfolded protein response (UPR). aai.orgmdpi.com
Research with 2-DG has demonstrated that its inhibitory effect on N-linked glycosylation can be alleviated by the addition of exogenous mannose, even without affecting the inhibition of glycolysis. mdpi.comaai.org This supports the mechanism of competition with mannose in glycosylation pathways. The disruption of protein glycosylation by deoxyglucose can have various cellular consequences, ranging from altered protein folding and trafficking to effects on protein stability and function. aai.org
Influence on broader cellular metabolic pathways
Beyond their direct impact on glycoconjugate biosynthesis, this compound and its derivatives can influence broader cellular metabolic pathways. As glucose analogs, they primarily interfere with glucose metabolism. nih.govmdpi.com
The intracellular accumulation of phosphorylated deoxyglucose, such as this compound-6-phosphate or 2-deoxy-D-glucose-6-phosphate, acts as an inhibitor of key glycolytic enzymes like hexokinase and phosphoglucose isomerase. pnas.orgnih.gov This inhibition can significantly reduce the flux through the glycolytic pathway, impacting ATP production. nih.govmdpi.com The resulting ATP deficiency can alter the ATP/AMP ratio, leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net
While primarily known for inhibiting glycolysis, studies with 2-deoxy-D-glucose suggest that its metabolic effects are not limited to this pathway. pnas.org Inhibition of phosphoglucose isomerase by 2-DG-6-phosphate can potentially reroute glucose-6-phosphate towards the pentose (B10789219) phosphate (B84403) pathway (PPP). pnas.org The PPP is crucial for generating NADPH, important for redox balance, and pentose phosphates, necessary for nucleotide synthesis. pnas.orgresearchgate.net
Furthermore, the interference with protein glycosylation discussed earlier can also be considered a broader metabolic impact, affecting the synthesis and processing of a wide range of cellular proteins. aai.orgmdpi.com The metabolic fate of glucose itself involves various pathways beyond glycolysis, including the production of glycerol (B35011) and lipid synthesis. nih.gov While research specifically on the broader metabolic influence of this compound is less extensive than that on 2-deoxy-D-glucose, the shared characteristics as deoxyglucose analogs suggest potential for similar interactions with core metabolic networks. Studies on isotopically labeled D-glucose in biological systems highlight the complex metabolic transformations carbohydrates undergo, underscoring the potential for deoxyglucose analogs to perturb these interconnected pathways. acs.orgresearchgate.net
Research Applications and Methodologies
Probes for Investigating Carbohydrate Recognition
4-Deoxy-D-glucose and its derivatives serve as chemical probes to investigate how proteins and enzymes recognize and interact with carbohydrates. The modification at the C-4 position can alter the binding affinity and specificity of these interactions, providing insights into the structural requirements for recognition. For instance, studies have utilized 4-deoxy analogues of N-acetyl-D-glucosamine and N-acetyl-D-galactose to examine the structural requirements of mammalian Gal/GalNAc-specific lectins. oup.com The absence of the 4-hydroxy moiety in 4-deoxy-hexosaminides has been shown not to be essential for substrate binding to the active site of β-N-acetylhexosaminidases, as confirmed by molecular docking studies. oup.com Furthermore, 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose have been investigated as potential inhibitors for lactose (B1674315) synthase, revealing that the recognition of the 4-OH group of the acceptor substrate is an important factor in binding to this enzyme system. researchgate.net
Use in Metabolic Pathway Elucidation
This compound and its derivatives are valuable tools for tracing and understanding metabolic pathways, particularly in microorganisms and in the biosynthesis of unusual sugars. Radiolabeled glucose derivatives, including 2-deoxy-D-glucose, are widely used to study transport dynamics and metabolic pathways in various biological systems, including microbial pathogens. researchgate.net, nih.gov
Tracing metabolic pathways in microorganisms
Radiolabeled glucose tracers are employed to measure glucose uptake and metabolism in microbial pathogens, enabling precise quantification of uptake kinetics and transporter activity. researchgate.net, nih.gov While 2-deoxy-D-glucose (2-DG) is a known inhibitor of glycolysis by blocking hexokinase , taylorandfrancis.com, and radiolabeled 2-deoxy-D-glucose is used to quantify cellular glucose uptake by accumulating as 2DG6P taylorandfrancis.com, the specific application of this compound itself in tracing metabolic pathways in microorganisms is often linked to the study of deoxysugar biosynthesis, which is prevalent in bacteria. For example, dTDP-4-keto-6-deoxy-D-glucose is a key intermediate in the biosynthesis of various unusual deoxysugars found in the cell walls of pathogenic bacteria and in antibiotics. jmb.or.kr, nih.gov Enzymes involved in the biosynthesis of these deoxysugars from precursors like dTDP-D-glucose are studied to understand the metabolic routes. jmb.or.kr, nih.gov, nih.gov
Investigating unusual sugar biosynthesis
Deoxysugars are crucial structural components of many natural products, including antibiotics. jmb.or.kr, pnas.org The biosynthesis of these unusual sugars often involves dTDP-4-keto-6-deoxy-D-glucose as a central intermediate. jmb.or.kr, pnas.org, acs.org, rsc.org, nih.gov Research in this area focuses on elucidating the enzymatic steps that convert this intermediate into diverse deoxysugars. For instance, studies on the biosynthesis of TDP-l-epivancosamine, a deoxysugar found in vancomycin-family antibiotics, have shown that it is synthesized from TDP-4-keto-6-deoxy-D-glucose through a series of enzymatic reactions. pnas.org Similarly, investigations into the biosynthesis of D-mycaminose in Streptomyces fradiae identified an enzyme that converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose, a 3,4-ketoisomerization reaction critical for this pathway. acs.org The study of enzymes like dTDP-D-glucose 4,6-dehydratase, which catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose from dTDP-D-glucose, is fundamental to understanding these biosynthetic routes. jmb.or.kr, nih.gov
Applications in Glycobiology Research
Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars and glycans. medchemexpress.com, nih.gov this compound and its analogues are utilized in this field to investigate various aspects of glycan biology, including their formation, degradation, and recognition by proteins. medchemexpress.com, biosynth.com, nih.gov
Understanding glycan formation and degradation
4-deoxy analogues of sugars can interfere with glycan biosynthesis. For example, a 4-deoxy analogue of N-acetyl-D-glucosamine (4-deoxy-GlcNAc) has been synthesized and shown to inhibit heparan sulfate (B86663) synthesis in melanoma cells in a dose-dependent manner. researchgate.net This suggests that modifications at the C-4 position can impact the enzymes involved in glycan chain elongation. researchgate.net While 2-deoxy-D-glucose is known to inhibit protein glycosylation by competing with D-mannose, leading to ER stress mdpi.com, researchgate.net, research on this compound specifically in the context of glycan formation and degradation often involves its role as a substrate or inhibitor for enzymes like glycosyltransferases and glycosidases. Glycosyltransferases are enzymes that transfer activated monosaccharides to form glycans nih.gov, and some can tolerate modifications to the acceptor sugar, including 2-deoxy glucose . Studies on β-N-acetylhexosaminidases have shown that 4-deoxy-hexosaminides can be substrates for these enzymes, indicating that the 4-hydroxy group is not always essential for enzymatic activity. oup.com
Studies of protein-glycan recognition
The interaction between proteins and glycans is a fundamental aspect of many biological processes. nih.gov, biorxiv.org this compound derivatives are used to probe the specificity of these interactions. By modifying the sugar structure at the C-4 position, researchers can study how this alteration affects binding to carbohydrate-binding proteins (CBPs) such as lectins and antibodies. nih.gov Studies using 4-deoxy analogues have demonstrated that the 4-OH group can be an important factor in the recognition and binding of sugars by enzymes like lactose synthase. researchgate.net Understanding the structural basis of protein-glycan recognition is crucial for deciphering their roles in processes ranging from cell-cell communication to host-pathogen interactions. nih.gov, biorxiv.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 13559836 nih.gov |
| 4-Deoxy-Alpha-D-Glucose | 444914 nih.gov |
| ADP-4-deoxy-D-glucose | Not readily available in search results, related compound ADP-4-deoxy-D-glucose mentioned in biosynth.com |
| 4-Azido-4-deoxy-D-glucose | Mentioned in researchgate.net, related compound 4-Azido-4-deoxy-D-glucose peracetate CID not found in search results, mentioned in bioglyco.com |
| 4-Deoxy-4-fluoro-D-glucose (B43589) | Mentioned in oup.comgoogle.commdpi.comrsc.org, CID 54188673 for Methyl 4-Deoxy-4-fluoro-Alpha-D-glucose cenmed.com |
| dTDP-4-keto-6-deoxy-D-glucose | Mentioned in jmb.or.krnih.govnih.govpnas.orgacs.orgrsc.orgnih.gov, CID 3956 for dTDP-4-dehydro-6-deoxy-D-glucose h-its.org |
| 2-deoxy-D-glucose (2-DG) | Mentioned in nih.govtaylorandfrancis.commdpi.comresearchgate.netmdpi.comresearchgate.net, CID 3089301 for 2-Deoxy-D-glucose taylorandfrancis.com |
| N-acetyl-D-glucosamine (GlcNAc) | Mentioned in nih.govresearchgate.netmdpi.comoup.com, CID 439213 for N-Acetyl-D-glucosamine |
| N-acetyl-D-galactose (GalNAc) | Mentioned in oup.comresearchgate.net, CID 1549006 for N-Acetyl-D-galactosamine |
| D-mannose | Mentioned in mdpi.comresearchgate.netnih.gov, CID 18950 for D-Mannose |
| D-galactose | Mentioned in nih.govnih.govgoogle.com, CID 6036 for D-Galactose |
| D-glucose | Mentioned extensively, CID 5793 for D-Glucose |
| L-rhamnose (L-Rha) | Mentioned in jmb.or.krnih.govnih.govnih.govoup.com, CID 135398727 for L-Rhamnose |
| L-fucose (L-Fuc) | Mentioned in mdpi.comnih.govnih.govrsc.org, CID 135398734 for L-Fucose |
| D-xylose | Mentioned in researchgate.netnih.govoup.com, CID 135394200 for D-Xylose |
| Lactose | Mentioned in researchgate.net, CID 6134 for Lactose |
| Heparan sulfate (HS) | Mentioned in oup.comresearchgate.net, CID 9045-22-7 for Heparan Sulfate |
| Chitin | Mentioned in oup.comresearchgate.net, CID 33412 for Chitin |
| dTDP-L-rhamnose | Mentioned in jmb.or.krnih.gov, CID 10509 for Thymidine diphosphate (B83284) rhamnose h-its.org |
| TDP-l-epivancosamine | Mentioned in pnas.org |
| D-mycaminose | Mentioned in nih.govacs.org |
| TDP-3-keto-6-deoxy-D-glucose | Mentioned in acs.org |
| dTDP-D-glucose 4,6-dehydratase (RmlB) | Mentioned in jmb.or.krnih.govnih.gov |
| TDP-D-antiarose | Mentioned in rsc.org |
| UDP-Glc | Mentioned in researchgate.netnih.gov, CID 1843 for UDP-glucose |
| GDP-Man | Mentioned in researchgate.net, CID 1842 for GDP-mannose |
| UDP-Gal | Mentioned in nih.gov, CID 1844 for UDP-galactose |
Data Table: Inhibition of Heparan Sulfate Synthesis by 4-deoxy-GlcNAc researchgate.net
| Compound | Concentration (mM) | Reduction of HS Expression |
| 4-deoxy-GlcNAc | 1 | Almost nullified |
| GlcNAc | 1 | No effect |
Data Table: Hydrolysis of 4-deoxy-glycosides by β-N-acetylhexosaminidases oup.com
| Compound | Hydrolysis by β-N-acetylhexosaminidases |
| 4-Deoxy-hexosaminides (specific analogues 1 and 2) | Good substrates |
| 4,5-Unsaturated glycosides (specific analogues 3 and 4) | Not cleaved |
Analytical Techniques for this compound and its Metabolites
HPLC and GC for purity and concentration determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques used to determine the purity and concentration of this compound and related compounds. HPLC is particularly useful for analyzing non-volatile or thermally labile compounds, making it suitable for sugars like 4-DG. GC, on the other hand, is typically applied to volatile substances, often requiring the derivatization of sugars to make them amenable to this technique.
HPLC methods for sugar analysis commonly utilize ion exchange columns and detectors suitable for carbohydrates, such as pulsed amperometric detection (PAD) or refractive index (RI) detectors. For instance, HPLC with an RI detector has been described for the analysis of glucose, an analog of 2-deoxy-D-glucose (2-DG), highlighting the applicability of this approach to deoxyglucose compounds google.comgoogle.com. An HPLC method for analyzing the purity of crystalline 2-deoxy-D-glucose involves dissolving the compound in an aqueous solution, chromatographing it on an ion exchange column, and using a detector to measure the amount of 2-DG and any impurities. The purity is then determined by comparing the signals. google.com HPLC studies have been used to estimate related substances and the assay percentage of 2-deoxy-D-glucose, demonstrating its utility in quality control. benthamdirect.com
GC is also employed for purity determination, although 4-DG, being a non-volatile solid, requires chemical transformation into a volatile derivative, such as a trimethylsilylated form, before analysis. google.comgoogle.com GC equipped with a flame ionization detector (FID) and an appropriate column can be used for the analysis of residual solvents, which are potential impurities in the synthesis of radiolabeled deoxyglucose analogs like 2-[18F]fluoro-2-deoxy-D-glucose (18F-FDG). brieflands.com
These chromatographic techniques are essential for ensuring the quality and consistency of this compound used in research and potential applications.
NMR and Mass Spectrometry for structural elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of this compound and its metabolites. NMR provides detailed information about the arrangement of atoms within a molecule, while MS provides information about its molecular weight and fragmentation pattern.
NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (COSY, TOCSY, HSQC, HMBC), is widely used to confirm the structure and determine the anomeric configuration of sugar residues. For example, ¹H and ¹³C NMR spectra have been used to confirm the structure of 2-deoxy-D-glucose. benthamdirect.com The analysis of coupling constants in NMR spectra can provide insights into the conformational properties of deoxyglucose derivatives. researchgate.net NMR has been used to characterize the products of enzymatic reactions involving deoxy sugars, such as TDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.gov Complex NMR spectra due to tautomeric equilibria in reducing sugars can make coupling constant determination challenging, but techniques facilitating full ¹H NMR characterization are valuable. researchgate.net
Mass spectrometry is complementary to NMR and is used to determine the molecular weight of this compound and its metabolites and to obtain structural information through fragmentation analysis. Electrospray ionization mass spectrometry (ESI-MS) can reveal the presence of molecular ions, such as the [M+Na]⁺ ion for 2-deoxy-D-glucose. benthamdirect.com MS, particularly tandem MS (MS/MS), is crucial for the structural characterization of complex carbohydrates and glycoconjugates, including those containing deoxy sugars. nih.gov Combining NMR and MS is a powerful approach in metabolomics for improved detection and annotation of metabolites, including sugars. researchgate.net GC-MS has been used to identify metabolites, including silylated 4-deoxy-glucose, based on their fragmentation patterns. mdpi.com
Together, NMR and Mass Spectrometry provide comprehensive structural information essential for identifying and characterizing this compound and its various metabolic products.
Radiolabeling for uptake and distribution studies
Radiolabeling this compound allows researchers to track its uptake and distribution in biological systems, providing insights into its transport and metabolism. Analogs of this compound, such as 2-deoxy-D-glucose (2-DG), are commonly radiolabeled for these studies. For instance, 2-[¹⁴C]-deoxy-D-glucose ([¹⁴C]-2-DG) and 2-[¹⁸F]-fluoro-2-deoxy-D-glucose ([¹⁸F]-FDG) are widely used radiotracers. revvity.comresearchgate.netsnmjournals.orgnih.gov
Radiolabeled deoxyglucose analogs are transported into cells primarily by glucose transporters and are subsequently phosphorylated by hexokinase. snmjournals.org Unlike glucose, the phosphorylated deoxyglucose metabolites are not significantly further metabolized and accumulate within the cells, allowing their distribution to be imaged. snmjournals.org
Studies using radiolabeled deoxyglucose analogs, such as [¹⁴C]-2-DG and [¹⁸F]-FDG, have been conducted to investigate glucose uptake in various tissues, including tumors. researchgate.netsnmjournals.orgnih.gov These studies involve injecting the radiotracers into subjects (e.g., mice bearing tumor xenografts) and then analyzing tissue samples at different time points to determine the distribution of radioactivity. researchgate.netnih.gov Techniques like phosphor imaging can be used to obtain quantitative digital images of radionuclide distribution within tissue sections. researchgate.netsnmjournals.orgnih.gov
Radiolabeling, particularly with isotopes like ¹⁴C and ¹⁸F, is indispensable for studying the pharmacokinetics and tissue distribution of this compound and its analogs, providing valuable data on their biological behavior.
Advanced Studies and Future Directions
Computational Modeling and Structural Biology of Interactions
Computational and structural studies provide critical insights into how 4-deoxy-D-glucose and its analogs interact with biological targets at a molecular level. Techniques such as molecular dynamics simulations, density functional theory (DFT) calculations, and NMR spectroscopy are employed to analyze these interactions and the compound's structural behavior in solution.
Ligand-protein interactions and binding affinity
Computational methods, including molecular docking, are valuable tools for investigating protein-carbohydrate interactions, complementing experimental approaches nih.gov. Studies on halogen-substituted derivatives of 2-deoxy-D-glucose, a related analog, have utilized DFT calculations to assess electrostatic interaction energies between the ligand and proteins like pyranose 2-oxidase mdpi.comnih.gov. These studies indicate that interactions primarily involve acidic residues of the protein, with single amino-acid substitutions having only a minor impact on binding mdpi.comnih.gov. Molecular dynamics simulations have also been used to explore the detailed interactions of glucose with enzymes like pyranose dehydrogenase, sometimes utilizing structures of related fluorinated deoxyglucose complexes to model interactions nih.gov.
Experimental techniques such as 19F NMR relaxation experiments have been applied to determine the binding affinity (dissociation constants, Kd) of halogenated 2-deoxy-D-glucose derivatives to proteins like hexokinase II (HKII) mdpi.com. These studies can quantify the affinity of different anomers, revealing potential preferences mdpi.com. For instance, studies on 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2,2-difluoro-D-glucose showed binding to HKII in the micromolar range, with slight preferences for certain anomers depending on the substitution mdpi.com. Computational docking studies have also been performed for 2-deoxy-D-glucose and its derivatives to assess their binding affinity to target proteins, such as the COVID-19 main protease fortunejournals.com.
While direct studies on the ligand-protein interactions and binding affinity specifically for this compound are less extensively reported in the provided sources compared to 2-deoxy-D-glucose or its halogenated variants, the methodologies and principles established in these related studies are directly applicable to understanding the potential interactions of this compound with carbohydrate-processing enzymes and transporters. The absence of a hydroxyl group at the C4 position in this compound is expected to influence its interaction profile compared to glucose, potentially altering hydrogen bonding patterns and steric fit within binding sites.
Conformational analysis and anomeric equilibria in solution
The conformational behavior and anomeric composition of sugars in solution are crucial for understanding their biological roles and interactions. Pyranose rings typically exist in chair conformations, with the 4C1 isomer often being the most stable mdpi.com. However, other less stable conformations can also exist, leading to intricate conformational equilibria mdpi.com.
NMR spectroscopy is a key experimental technique for studying the structure and dynamics of carbohydrates in solution, including anomeric equilibria and ring puckering mdpi.comnih.govrsc.org. Studies on 4-deoxy-4-fluoro-D-glucose (B43589) (4FG), a closely related analog, have utilized 1H and 19F NMR spectroscopy to determine its conformational properties and anomeric equilibrium in various solvents researchgate.netresearchgate.net. These studies report vicinal coupling constants and rotamer populations around the C-5C-6 bond, providing detailed insights into the molecule's flexibility and preferred conformations in solution researchgate.netresearchgate.net.
Computational analysis of observed vicinal couplings can further aid in determining individual rotamer couplings and populations researchgate.netresearchgate.net. For 4FG, the rotamer with the hydroxyl group anti-periplanar to the ring oxygen is highly unfavored, while the other two rotamers have almost equal energy researchgate.net. This highlights how modifications at the C4 position can influence local conformational preferences researchgate.net. Studies on other deoxy and halogenated glucose derivatives also utilize NMR to assess anomeric equilibria and pyranose ring puckering, finding that in many cases, these properties in solution are similar to those in the crystalline state mdpi.comnih.govrsc.org. The anomeric equilibrium involves the interconversion between the α and β anomers in solution.
Computational methods, ranging from quantum chemistry to molecular mechanics and dynamics, are also employed to study the conformational flexibility of carbohydrates and analyze their conformational free energy landscapes researchgate.net. These methods can provide theoretical support for experimental observations and help to elucidate the factors influencing conformational preferences, such as stereoelectronic effects researchgate.net.
Exploration of Novel Biological Activities
The structural deviation of this compound from native glucose suggests the potential for novel biological activities distinct from the parent sugar. Research in this area involves synthesizing this compound and its derivatives and evaluating their effects on various biological processes and targets.
Studies have explored 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose as potential inhibitors of lactose (B1674315) synthase nih.gov. These analogs were found to inhibit the enzyme in the presence of alpha-lactalbumin, although they bound more weakly than D-glucose, suggesting the importance of the 4-OH group for optimal binding to this enzyme system nih.gov.
While much of the research on deoxyglucose analogs' biological activities has focused on 2-deoxy-D-glucose due to its known effects on glycolysis and other pathways nih.govnih.gov, the investigation of this compound opens avenues for discovering different biological roles. For instance, modifications at the C4 position could lead to selective interactions with enzymes or transporters that recognize this specific site on the glucose molecule. Research into other modified glucose derivatives, such as O1-Methyl-4-Deoxy-4-Thio-Beta-D-Glucose, has explored their use as tools for studying glucose metabolism and transport, highlighting the potential for modified structures to interact uniquely with biological systems ontosight.ai. Similarly, studies on 4'-thionucleosides synthesized from glucose have shown enhanced biological activities like antitumor effects compared to their oxygen counterparts, indicating that modifications at sugar positions can significantly impact biological function researchgate.net.
The exploration of novel biological activities for this compound and its derivatives is an ongoing process, driven by the potential to develop new biochemical tools or therapeutic agents with specific mechanisms of action.
Development of New Derivatization Strategies
Developing efficient and selective synthetic strategies is crucial for accessing this compound and its diverse derivatives for biological evaluation and structural studies. New derivatization strategies aim to introduce various functional groups or isotopic labels at specific positions on the sugar core.
The synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose, for example, involved SN2 displacement reactions at the C4 position of a galactopyranoside precursor, demonstrating a strategy for introducing different functionalities at this site with inversion of configuration nih.gov.
Modern synthetic methodologies, such as click chemistry, are increasingly applied in glycoscience for the facile conjugation of sugars with other molecules, enabling the creation of complex glycoconjugates or probes researchgate.net. These strategies often involve the synthesis of modified sugars containing reactive handles like azide (B81097) groups nih.govresearchgate.net.
Research also focuses on developing stereoselective synthesis routes to obtain specific sugar isomers and derivatives with high purity. For instance, de novo enantioselective synthesis approaches have been developed for highly fluorinated glucose analogs, employing strategies like asymmetric dihydroxylation to install chirality with high enantioselectivity soton.ac.uksoton.ac.uk. While these examples pertain to other deoxy/fluorinated glucose variants, the principles and techniques are relevant to developing precise synthetic routes for this compound derivatives.
Derivatization is also essential for analytical purposes, such as preparing volatile derivatives for gas chromatography (GC) analysis of monosaccharide composition researchgate.net. Common derivatization methods include silylation, acylation, alkylation, and esterification, which modify hydroxyl, thiol, and amine groups researchgate.net. These methods, while perhaps more standard, are fundamental to characterizing this compound and its derivatives.
Q & A
Q. What is the role of 4-Deoxy-D-glucose as a substrate analog in studying carbohydrate-active enzymes?
- Methodological Answer : this compound is used to probe substrate specificity and enzyme kinetics by substituting glucose in assays. For example, glucose oxidase (GOx) exhibits differential oxidation rates for this compound compared to native glucose, enabling researchers to study steric and electronic effects of the C4 hydroxyl group absence. Kinetic parameters (, ) should be measured using spectrophotometric or fluorometric assays, with parallel controls for glucose and other analogs (e.g., 2-deoxy-D-glucose) to establish relative activity .
Q. How is this compound synthesized, and what are the key considerations in its purification?
- Methodological Answer : A common synthesis route involves fluorination of glucose derivatives using diethylaminosulfur trifluoride (DAST). For instance, reacting 1,2:5,6-di--isopropylidene--D-glucofuranose with DAST yields fluorinated intermediates, followed by acid hydrolysis to remove protecting groups. Critical considerations include:
- Temperature control : DAST reactions are exothermic and require low temperatures (0–5°C) to avoid side reactions like elimination.
- Purification : Distillation under reduced pressure or silica-gel chromatography ensures removal of unreacted DAST and byproducts .
Q. What analytical techniques are used to quantify this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS for separation and quantification, leveraging deuterated internal standards (e.g., D-glucose-) to correct for matrix effects.
- Enzymatic Assays : Adapt glucose oxidase/peroxidase (GOD-POD) assays with validation steps to confirm specificity, as this compound may exhibit lower reactivity compared to glucose .
Advanced Research Questions
Q. How does the absence of the C4 hydroxyl group in this compound influence enzyme-substrate interactions in glycosyltransferases?
- Methodological Answer : Molecular dynamics (MD) simulations reveal that this compound adopts distinct orientations in enzyme active sites compared to glucose. For example, in glucose dehydrogenase (ssGDH), the lack of the C4 hydroxyl reduces hydrogen bonding with catalytic zinc, leading to altered substrate positioning and lower catalytic efficiency. Researchers should:
- Perform docking simulations (e.g., AutoDock Vina) to predict binding modes.
- Validate with site-directed mutagenesis of residues interacting with the C4 position (e.g., Asp/Negative charge clusters) .
Q. How can researchers resolve contradictions in reported metabolic stability of this compound across cell types?
- Methodological Answer : Discrepancies may arise from variability in glucose transporter (GLUT) affinity or intracellular phosphatase activity. To address this:
- Isotopic Tracing : Use - or -labeled this compound to track uptake and phosphorylation in different cell lines (e.g., cancer vs. normal).
- Competition Assays : Co-incubate with excess glucose or GLUT inhibitors (e.g., phloretin) to assess transporter dependency.
- Metabolomic Profiling : Quantify phosphorylated metabolites (e.g., this compound-6-P) via LC-MS to confirm metabolic trapping .
Q. What experimental designs are optimal for studying this compound’s role in modulating global protein dynamics during catalysis?
- Methodological Answer :
- Temperature-Dependent Kinetics : Measure (enthalpy of activation) and (entropy of activation) using Arrhenius plots to identify vibrational mode changes in enzyme transition states.
- Fluorescence Quenching : Label enzymes with environmentally sensitive probes (e.g., tryptophan) to monitor conformational shifts upon this compound binding.
- Comparative Studies : Use analogs with hydroxyl groups restored (e.g., 4-fluoro-D-glucose) to isolate the contribution of C4 modifications .
Contradictions and Limitations
- Enzyme Specificity : While this compound inhibits some glycosidases (e.g., ssGDH), it may act as a substrate for others (e.g., glucose oxidase), necessitating enzyme-specific validation .
- Synthetic Yield : DAST-mediated fluorination can produce elimination byproducts (e.g., olefins) if reaction conditions are suboptimal, requiring rigorous purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
